molecular formula C15H12F2O3 B5829620 (2,4-Difluorophenyl)methyl 4-methoxybenzoate

(2,4-Difluorophenyl)methyl 4-methoxybenzoate

Cat. No.: B5829620
M. Wt: 278.25 g/mol
InChI Key: AZUBMUUDSLDVPH-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methyl 4-methoxybenzoate is an organic compound that features a difluorophenyl group attached to a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)methyl 4-methoxybenzoate typically involves the esterification of 2,4-difluorobenzyl alcohol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.

Major Products

    Oxidation: 2,4-Difluorobenzoic acid

    Reduction: 2,4-Difluorobenzyl alcohol

    Substitution: Various substituted difluorophenyl derivatives

Scientific Research Applications

(2,4-Difluorophenyl)methyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,4-Difluorophenyl)methyl 4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxybenzoate moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Diflufenican: A herbicide with a similar difluorophenyl structure.

    (2,4-Difluorophenyl)methyl carbamoyl methyl 4-methoxybenzoate: A related compound with a carbamoyl group.

Uniqueness

(2,4-Difluorophenyl)methyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the methoxybenzoate moiety provides additional sites for chemical modification .

Properties

IUPAC Name

(2,4-difluorophenyl)methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-13-6-3-10(4-7-13)15(18)20-9-11-2-5-12(16)8-14(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUBMUUDSLDVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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